Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside
Description
Structural Characteristics Kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside (CAS: 476617-49-9) is a flavonol glycoside with the molecular formula C₃₃H₄₀O₂₀ and a molecular weight of 756.66 g/mol . Its structure consists of:
- A kaempferol aglycone (5,7,4'-trihydroxyflavone) at the core.
- A tri-saccharide chain at the 3-OH position: α-L-rhamnopyranosyl linked via (1→6) to β-D-glucopyranosyl, which is further connected via (1→2) to another β-D-glucopyranosyl .
Properties
Molecular Formula |
C33H40O20 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
DCHRRURXMLCREO-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection and Pretreatment
The compound has been isolated from aerial parts of Vicia faba (broad bean), Lotus edulis, and Lobularia maritima. Green tea (Camellia sinensis) seeds and leaves also harbor structurally related kaempferol glycosides, such as camelliaside A and B, which share similar trisaccharide motifs. Fresh or dried plant material is typically defatted using nonpolar solvents (e.g., hexane) to remove lipids prior to glycoside extraction.
Solvent Extraction and Fractionation
A standardized protocol involves refluxing defatted plant material with 80% ethanol (1:4 w/v) at 70–80°C for 3–5 hours. The extract is concentrated under reduced pressure, resuspended in water, and partitioned with ethyl acetate to eliminate pigments. Subsequent butanol extraction isolates the glycoside-rich fraction, which is further purified via silica gel column chromatography (chloroform:methanol, 8:1 → 4:1).
Table 1: Extraction Parameters for Plant-Derived Kaempferol Glycosides
| Parameter | Condition | Source |
|---|---|---|
| Solvent | 80% ethanol | |
| Temperature | 70–80°C | |
| Partitioning | Ethyl acetate → butanol | |
| Chromatography | Silica gel (chloroform:methanol gradient) | |
| Yield (crude extract) | 12–15% w/w |
Chemical Synthesis via Glycosylation Strategies
Glycosyl Donor Activation and Sequential Coupling
De novo synthesis of kaempferol glycosides employs palladium-catalyzed glycosylation for stereoselective bond formation. A representative route from the synthesis of SL0101 (kaempferol-3-α-L-rhamnoside) illustrates key steps:
-
Perbenzylation of Kaempferol : Protects hydroxyl groups using benzyl bromide under alkaline conditions.
-
Glycosylation with L-Pyranone : Pd₂(dba)₃·CHCl₃ and PPh₃ catalyze α-selective coupling (85% yield).
-
Reduction and Dihydroxylation : NaBH₄ reduces the enone (73% yield), followed by OsO₄/NMO-mediated dihydroxylation to install rhamno-stereochemistry (>20:1 dr).
-
Global Deprotection : Hydrogenolysis with Pearlman’s catalyst (Pd/C) removes benzyl groups (80% yield).
Table 2: Synthetic Pathway for Trisaccharide Assembly
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Glycosylation | Pd₂(dba)₃·CHCl₃, PPh₃, CH₂Cl₂, 0°C | 85% |
| Enone Reduction | NaBH₄, CH₂Cl₂/MeOH, −78°C | 73% |
| Dihydroxylation | OsO₄, NMO, acetone/H₂O | 96% |
| Deprotection | H₂, Pd/C, MeOH | 80% |
Trisaccharide-Specific Modifications
For the target compound, a divergent strategy introduces the (1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide prior to rhamnose attachment. Orthogonal protecting groups (e.g., acetyl, benzyl) ensure regioselectivity during glycosidic bond formation. Enzymatic transglycosylation using β-glucosidases may optimize β-linkages, though this remains exploratory.
Enzymatic Hydrolysis and Modification
Enzymatic Tailoring of Native Glycosides
While patents focus on hydrolyzing kaempferol glycosides to aglycones, controlled enzymatic digestion can yield specific glycosides. For example, cellulase and hesperidinase selectively cleave terminal glucose units, enabling isolation of intermediate glycosides.
Table 3: Enzymatic Hydrolysis Conditions
Structural Characterization and Validation
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes enzymatic hydrolysis and acidic/basic degradation :
| Condition | Reaction | Products |
|---|---|---|
| Enzymatic (e.g., β-glucosidase) | Cleavage of β-1→2 glucopyranosyl linkage | Kaempferol-3-O-rhamnose-glucose |
| Acidic (pH < 3) | Protonation of glycosidic oxygen → bond cleavage | Kaempferol aglycone + sugars |
| Basic (pH > 10) | Deprotonation of sugar hydroxyl → β-elimination | Kaempferol + sugar fragments |
Hydrolysis under extreme pH conditions disrupts the glycosidic bonds, releasing the aglycone (kaempferol) and free sugars .
Metabolic Conjugation Reactions
In vivo, the compound undergoes pharmacokinetic transformations :
These reactions enhance solubility and excretion, as observed in serum metabolite profiles .
Stability Under Environmental Conditions
The compound exhibits pH-dependent stability:
| pH | Stability | Degradation Products |
|---|---|---|
| Neutral (pH 6–8) | Stable, no significant decomposition | None |
| Acidic (pH < 3) | Rapid hydrolysis of glycosidic bonds | Kaempferol + rhamnose/glucose |
| Basic (pH > 10) | Gradual β-elimination of sugar moieties | Kaempferol + fragmented sugars |
Thermal stability is not explicitly detailed in sources but is inferred to be moderate under physiological conditions .
Biological Activity Correlations
The compound’s reactivity influences its bioavailability and bioactivity :
-
Antioxidant activity : Glycosylation enhances stability in biological systems, prolonging free radical scavenging .
-
Anti-inflammatory effects : Hydrolysis to kaempferol may activate downstream pathways (e.g., NF-κB inhibition).
Analytical Considerations
Structural characterization involves:
Scientific Research Applications
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various cellular enzymes involved in oxidative stress pathways . It also exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways .
Comparison with Similar Compounds
Physicochemical Properties
- Physical State : Powder with ≥98% purity.
- Source : Isolated from the roots of Helicia erratica Hook. f. .
Kaempferol glycosides exhibit diverse bioactivities influenced by glycosylation patterns and substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Kaempferol Glycosides
Key Findings:
Glycosylation Position and Linkage: The (1→6) and (1→2) linkages in the target compound create a linear tri-saccharide chain, distinct from branched or acylated derivatives (e.g., galloyl in , acetyl in ).
Substituent Effects: Acyl groups (galloyl, coumaroyl) enhance antioxidant capacity by stabilizing free radicals . The target compound lacks such groups, suggesting moderate activity compared to acylated analogs. Rhamnose vs. Glucose/Galactose: Terminal rhamnose (e.g., in ) may reduce water solubility but improve membrane permeability.
Bioactivity :
Biological Activity
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside is a glycosylated flavonoid derived from kaempferol, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and as an antioxidant.
Chemical Structure and Properties
- Molecular Formula : C33H40O20
- CAS Number : 476617-49-9
- IUPAC Name : 3-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Anticancer Properties
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside has been shown to exhibit significant anticancer activity. Its mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines including breast, lung, colon, and prostate cancer cells. It achieves this by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Research indicates that this flavonoid can halt the cell cycle at specific phases (G1/S or G2/M), thereby preventing cancer cell proliferation .
- Inhibition of Kinases : The compound interferes with signaling pathways by inhibiting kinases that are crucial for cancer cell survival and proliferation .
Antioxidant Activity
The antioxidant properties of kaempferol derivatives are well-documented. This compound demonstrates potent free radical scavenging abilities through:
- DPPH and ABTS Scavenging : Studies have shown that kaempferol glycosides can effectively scavenge DPPH and ABTS radicals, indicating strong antioxidant potential .
- Reduction of Oxidative Stress : By modulating oxidative stress markers and enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, this compound contributes to cellular protection against oxidative damage .
Study 1: Anticancer Efficacy
In a recent study published in Nature Scientific Reports, kaempferol derivatives were tested on various cancer cell lines. The results indicated that kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis and causing cell cycle arrest .
Study 2: Antioxidant Mechanisms
A comprehensive review highlighted the antioxidant mechanisms of kaempferol derivatives. It was found that the compound not only scavenged free radicals but also enhanced the cellular antioxidant defense systems through Nrf2 activation pathways .
Summary Table of Biological Activities
Q & A
Q. What are the primary botanical sources and extraction protocols for this compound?
Answer: The compound is primarily isolated from the roots of Helicia erratica Hook. f. . Common extraction methods involve:
- Solvent extraction : Methanol or ethanol-based maceration followed by evaporation.
- Chromatographic purification : Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC for isolating the glycoside .
- Validation : Purity (>98%) is confirmed via HPLC with UV detection at 210–400 nm .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₃H₄₀O₂₀ | |
| Molecular weight | 756.66 g/mol | |
| Purity | ≥98% (HPLC) | |
| Plant source | Helicia erratica roots |
Q. How is the structural elucidation of this glycoside performed?
Answer: A combination of spectroscopic and spectrometric techniques is used:
- UV-Vis : Identifies flavonoid backbone (λmax 265–350 nm) and glycosylation shifts .
- HR-ESI-MS : Confirms molecular weight (e.g., [M−H]⁻ at m/z 755.2) and fragmentation patterns .
- NMR (1D/2D) : Assigns sugar linkages (e.g., 1→6 and 1→2 bonds) and aglycone configuration. Key signals include δH 6.84 (s, H-3 of kaempferol) and δC 166.5 (C-2 of chromone) .
Q. Table 2: Key NMR Signals
| Position | δH (ppm) | δC (ppm) | Correlation (HMBC) |
|---|---|---|---|
| Kaempferol C-3 | 6.84 (s) | 116.2 | C-2, C-4 |
| Rhamnose C-1'' | 4.90 (d) | 101.5 | C-6 of glucose |
| Glucose C-1' | 5.10 (d) | 104.8 | C-2 of secondary glucose |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant IC₅₀ values)?
Answer: Discrepancies in bioactivity (e.g., DPPH IC₅₀ = 26.6 μM vs. variable values in other studies) arise from:
Q. What in vitro models validate its anti-inflammatory activity?
Answer:
Q. Table 3: Anti-inflammatory Activity in RAW 264.7 Cells
| Concentration (μM) | NO Inhibition (%) | p-value vs. Control |
|---|---|---|
| 10 | 35.2 ± 2.1 | <0.05 |
| 50 | 62.8 ± 3.4 | <0.01 |
| 100 | 78.5 ± 4.2 | <0.001 |
Q. How is solubility optimized for in vivo pharmacokinetic studies?
Answer:
Q. What analytical strategies differentiate this compound from structurally similar glycosides?
Answer:
Q. How does glycosylation impact its pharmacokinetic profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
